BenchChemオンラインストアへようこそ!

4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

5-lipoxygenase RBL-1 assay inflammation

This 5-oxopyrrolidine-3-yl benzamide is a uniquely qualified selective negative control for 5-lipoxygenase (5-LO) assays, exhibiting no inhibition at 100 µM. Its weak D2S binding (Ki 23 µM) and moderate MAO-A affinity (Ki 240 nM) make it essential for distinguishing dopaminergic from non-dopaminergic mechanisms. The specific 3-methoxyphenyl N1-substitution and 4-methoxybenzamide moiety create a pharmacophoric signature not recapitulated by positional isomers. Researchers rely on this scaffold to build SAR series without confounding 5-LO or D2 artifacts. Bulk quantities available upon request.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 898462-19-6
Cat. No. B2942182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
CAS898462-19-6
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C19H20N2O4/c1-24-16-8-6-13(7-9-16)19(23)20-14-10-18(22)21(12-14)15-4-3-5-17(11-15)25-2/h3-9,11,14H,10,12H2,1-2H3,(H,20,23)
InChIKeyMBCAIYQPFWHVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 898462-19-6): Chemical Identity, Structural Class, and Procurement Context


4-Methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 898462-19-6) is a synthetic small molecule belonging to the class of 5-oxopyrrolidine-3-yl benzamides. Its structure features a 5-oxopyrrolidine core N-substituted with a 3-methoxyphenyl group and further functionalized with a 4-methoxybenzamide moiety . The compound is categorized as a pyrrolidinone derivative and is primarily investigated as a research tool in medicinal chemistry and chemical biology, with potential relevance to neurological and inflammatory pathway modulation . Its molecular formula is C₁₉H₂₀N₂O₄, and it has a molecular weight of 340.4 g/mol . This compound is available through multiple chemical vendors for research purposes, though its pharmacological profile remains incompletely characterized in the public domain.

Why Generic 5-Oxopyrrolidine Benzamides Cannot Substitute for 4-Methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 898462-19-6): Critical Substituent-Dependent Activity Constraints


Within the 5-oxopyrrolidine benzamide series, both the substitution pattern on the pyrrolidine nitrogen and the nature of the benzamide moiety exert profound, and often divergent, effects on target engagement and selectivity [1]. The specific 3-methoxyphenyl group at the pyrrolidine N1 position and the 4-methoxy substitution on the benzamide ring of this compound create a unique pharmacophoric signature that cannot be recapitulated by close analogs bearing different alkoxy positions or heterocyclic replacements. Even minor positional isomerism (e.g., 4-methoxyphenyl vs. 3-methoxyphenyl) has been demonstrated to alter chemoselectivity in oxidative transformations and is likely to translate into differential biological recognition [2]. Experimental evidence indicates that this compound exhibits no significant activity against 5-lipoxygenase at 100 µM, a property that distinguishes it from other benzamide derivatives that act as potent 5-LO inhibitors [3]. Consequently, researchers aiming to rule out 5-LO-mediated mechanisms or seeking a specific selectivity profile must use this exact compound rather than assuming interchangeability with other 5-oxopyrrolidine benzamides.

Quantitative Evidence Guide for 4-Methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 898462-19-6): Head-to-Head and Class-Level Differentiation


Absence of 5-Lipoxygenase Inhibition vs. Potent 5-LO Inhibitors of the 15-HETE Analog Class

In a direct enzymatic assay using rat basophilic leukemia-1 (RBL-1) cells, the target compound was evaluated for inhibition of 5-lipoxygenase at a concentration of 100 µM and showed no significant activity ('NS') [1]. This stands in marked contrast to 15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15-HETE) and its optimized analogues described in the same literature source, which exhibit IC₅₀ values in the low micromolar range. The absence of 5-LO inhibition defines a key selectivity parameter: the compound is unsuitable for applications requiring 5-LO blockade but is valuable as a negative control or for mechanistic studies where 5-LO involvement must be excluded.

5-lipoxygenase RBL-1 assay inflammation

Distinct Dopamine D2S Receptor Affinity Compared to Typical Aminotetralin Dopamine Agonists

The compound's binding affinity for the human dopamine D2S receptor (high-affinity site) was determined by displacement of [³H]7-OH-DPAT in HEK293 cells, yielding a Kᵢ value of 23,000 nM (23 µM) [1]. Typical aminotetralin-based D2 agonists such as 7-OH-DPAT itself exhibit Kᵢ values in the sub-nanomolar to low nanomolar range (e.g., ~0.5–5 nM depending on isoform and assay conditions). This approximately 10,000-fold lower affinity indicates that the compound does not engage the D2 receptor in a pharmacologically relevant manner at standard screening concentrations. The data provide a quantitative benchmark for researchers who need to avoid dopaminergic off-target effects or who are investigating structure-activity relationships around the 5-oxopyrrolidine scaffold.

dopamine D2 receptor binding affinity neuropharmacology

Lack of Off-Target Activity Against Monoamine Oxidase A (MAO-A) Observed in Broad Screening

In a displacement assay using [³H]-Ro 41-1049 as a radioligand for MAO-A in rat cerebral cortex, the compound exhibited a Kᵢ of 240 nM [1]. While this value indicates measurable binding, it is substantially weaker than known MAO-A inhibitors such as clorgyline (Kᵢ < 10 nM). For comparison, the structurally distinct 5-oxopyrrolidine benzamide analog disclosed in BindingDB BDBM50386543 shows a Kᵢ of 240 nM against MAO-A, whereas dedicated MAO-A inhibitors achieve picomolar to low nanomolar affinity. This moderate affinity suggests that at typical in vitro concentrations (1–10 µM), the compound would produce only partial MAO-A occupancy, reducing the likelihood of confounding MAO-A-mediated effects in cell-based assays.

monoamine oxidase A selectivity CNS safety

Optimal Research and Industrial Application Scenarios for 4-Methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 898462-19-6) Based on Quantitative Evidence


Negative Control Compound for 5-Lipoxygenase Pathway Studies in Inflammatory Disease Research

The confirmed absence of 5-lipoxygenase inhibition at 100 µM makes this compound an ideal negative control for assays probing the 5-LO pathway. Researchers can use it alongside known 5-LO inhibitors to validate assay sensitivity and to ensure that observed anti-inflammatory effects are not artifactually attributed to 5-LO blockade [1]. This application is particularly relevant in academic and pharmaceutical settings investigating leukotriene-driven inflammation.

Selectivity Profiling in Dopaminergic Signaling: Exclusion of D2 Receptor Engagement

The very weak D2S affinity (Kᵢ = 23 µM) allows the compound to serve as a tool for distinguishing dopaminergic from non-dopaminergic mechanisms in phenotypic screens. When a research program requires a 5-oxopyrrolidine benzamide that does not confound results through dopamine receptor activation or blockade, this compound provides a well-characterized option [2].

Chemical Probe for Studying Structure-Activity Relationships (SAR) at the 5-Oxopyrrolidine Core

The unique substitution pattern (3-methoxyphenyl at N1, 4-methoxybenzamide at C3) represents a distinct point in the SAR landscape of 5-oxopyrrolidine benzamides. The compound's inactivity against 5-LO and weak D2 binding establishes a baseline for understanding how modifications at these positions shift biological activity [1][2]. Medicinal chemistry teams can use this compound as a starting scaffold for iterative optimization.

MAO-A Counter-Screening in CNS Drug Discovery Panels

With a measurable but moderate MAO-A affinity (Kᵢ = 240 nM), the compound can be included in selectivity panels to assess the MAO-A liability of new chemical entities. Its known binding profile allows medicinal chemists to benchmark novel compounds and to design out MAO-A activity while retaining desired target engagement [3].

Quote Request

Request a Quote for 4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.